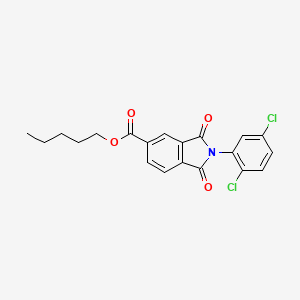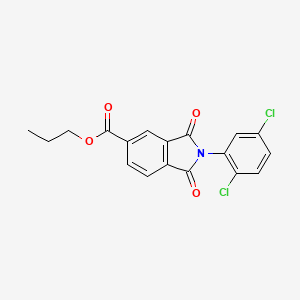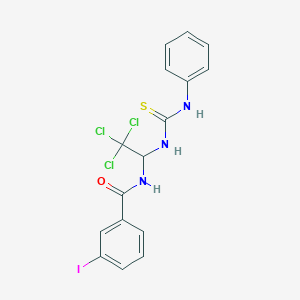
N-(2,2,2-Trichloro-1-(3-M-tolyl-thioureido)-ethyl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2,2-トリクロロ-1-(3-M-トリル-チオウレイド)-エチル)-アセトアミドは、化学式C21H18Cl3N3OSを持つ複雑な有機化合物です。この化合物は、トリクロロメチル基、チオウレイド基、アセトアミド基を含む独特の化学構造で知られています。
準備方法
合成経路と反応条件
N-(2,2,2-トリクロロ-1-(3-M-トリル-チオウレイド)-エチル)-アセトアミドの合成には、通常、複数の工程が必要です。一般的な方法の1つは、2,2,2-トリクロロエチルアミンと3-M-トリルイソチオシアネートを反応させて、中間体チオウレア誘導体を形成することです。この中間体を次に無水酢酸と反応させて、最終生成物を得ます。反応条件には、多くの場合、制御された温度と、反応を促進するためのジクロロメタンまたはクロロホルムなどの溶媒の使用が必要です。
工業的製造方法
この化合物の工業的製造には、同様の合成経路が採用されますが、より大規模に行われます。自動化された反応器と連続フローシステムを使用すると、製造プロセスの効率と収率を向上させることができます。さらに、再結晶またはクロマトグラフィーなどの精製工程が採用され、最終生成物の純度が保証されます。
化学反応の分析
反応の種類
N-(2,2,2-トリクロロ-1-(3-M-トリル-チオウレイド)-エチル)-アセトアミドは、さまざまな化学反応を起こす可能性があり、その中には次のものがあります。
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの試薬を使用して酸化できます。
還元: 還元反応は、水素化アルミニウムリチウムなどの試薬を使用して実行できます。
置換: トリクロロメチル基は、求核置換反応に関与できます。
一般的な試薬と条件
酸化: 酸性条件下での過酸化水素。
還元: 無水エーテル中の水素化アルミニウムリチウム。
置換: メタノール中のメトキシドナトリウムなどの求核剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される可能性があり、還元によりアミンまたはアルコールが生成される可能性があります。
科学研究における用途
N-(2,2,2-トリクロロ-1-(3-M-トリル-チオウレイド)-エチル)-アセトアミドは、科学研究においていくつかの用途があります。
化学: 有機合成における試薬として、およびより複雑な分子の合成の前駆体として使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性について研究されています。
医学: 特に新薬の開発において、潜在的な治療用途について調査されています。
産業: 特殊化学薬品や材料の製造に使用されています。
科学的研究の応用
N-(2,2,2-Trichloro-1-(3-M-tolyl-thioureido)-ethyl)-acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
N-(2,2,2-トリクロロ-1-(3-M-トリル-チオウレイド)-エチル)-アセトアミドの作用機序には、特定の分子標的との相互作用が関与しています。トリクロロメチル基は、タンパク質または酵素の求核部位と共有結合を形成し、その活性を阻害する可能性があります。チオウレイド基は、金属イオンと相互作用し、さまざまな生化学的経路に影響を与える可能性もあります。
類似の化合物との比較
類似の化合物
- N-(2,2,2-トリクロロ-1-(3-O-トリル-チオウレイド)-エチル)-アセトアミド
- N-(2,2,2-トリクロロ-1-(3-M-トリル-チオウレイド)-エチル)-プロピオンアミド
独自性
N-(2,2,2-トリクロロ-1-(3-M-トリル-チオウレイド)-エチル)-アセトアミドは、特定の官能基の組み合わせにより、独特の化学反応性と潜在的な生物活性を発揮するため、独自性があります。類似の化合物と比較して、さまざまな用途において、異なる薬物動態特性と有効性を示す可能性があります。
類似化合物との比較
Similar Compounds
- N-(2,2,2-Trichloro-1-(3-O-tolyl-thioureido)-ethyl)-acetamide
- N-(2,2,2-Trichloro-1-(3-M-tolyl-thioureido)-ethyl)-propionamide
Uniqueness
N-(2,2,2-Trichloro-1-(3-M-tolyl-thioureido)-ethyl)-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications.
特性
分子式 |
C12H14Cl3N3OS |
|---|---|
分子量 |
354.7 g/mol |
IUPAC名 |
N-[2,2,2-trichloro-1-[(3-methylphenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C12H14Cl3N3OS/c1-7-4-3-5-9(6-7)17-11(20)18-10(12(13,14)15)16-8(2)19/h3-6,10H,1-2H3,(H,16,19)(H2,17,18,20) |
InChIキー |
WNDGFCGDPDWJNY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11708579.png)

![2-Pyridinecarbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone](/img/structure/B11708582.png)
![2-chloro-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11708593.png)
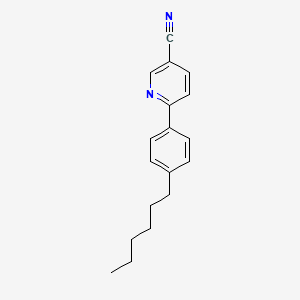
![1-methyl-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11708607.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B11708611.png)
![2-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11708618.png)
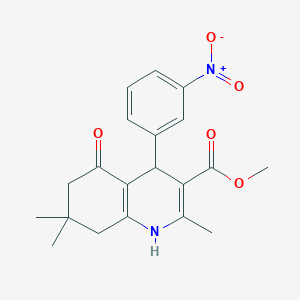
![5,7-dinitro-N-[3-(trifluoromethyl)phenyl]quinolin-8-amine](/img/structure/B11708633.png)
![4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-bromo-6-methoxyphenol](/img/structure/B11708634.png)
